In-Depth Technical Guide: Solubility Profile of 4-Bromo-6-methoxypicolinic Acid
In-Depth Technical Guide: Solubility Profile of 4-Bromo-6-methoxypicolinic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility landscape for 4-Bromo-6-methoxypicolinic acid (CAS 1060810-46-9).[1] As a halogenated pyridine derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores (e.g., metalloproteinase inhibitors).
Understanding its solubility is paramount for optimizing reaction yields, designing purification protocols (recrystallization), and formulating delivery systems.[1] This guide moves beyond static data points to explain the mechanistic interactions between the solute and various solvent classes, providing researchers with a decision-making framework for process development.[1]
Physicochemical Profile & Structural Analysis[2]
To predict solubility behavior accurately, we must first analyze the structural moieties governing the molecule's interaction with solvents.
| Property | Value / Description | Impact on Solubility |
| Compound Name | 4-Bromo-6-methoxypicolinic acid | - |
| CAS Number | 1060810-46-9 | Unique Identifier |
| Molecular Formula | C₇H₆BrNO₃ | - |
| Molecular Weight | 232.03 g/mol | Moderate MW facilitates dissolution in organic solvents.[1] |
| Functional Groups | 1. Carboxylic Acid (C-2)2.[1] Bromine (C-4)3.[1][2][3] Methoxy (C-6)4.[1][3][4][5][6] Pyridine Nitrogen | COOH: pH-dependent solubility switch.Br: Increases lipophilicity (hydrophobicity).OMe: H-bond acceptor, moderate lipophilicity.Pyridine N: Weakly basic, H-bond acceptor.[1] |
| Predicted LogS (Aq) | ~ -2.6 (approx.[1] 0.6 mg/mL) | Low water solubility at neutral pH; requires pH adjustment.[1] |
| pKa (Estimated) | ~3.5 - 4.0 | Acidic.[1] Deprotonates in basic media to form highly soluble salts.[1] |
Structural Logic
The molecule exhibits a "push-pull" solubility mechanism.[1] The carboxylic acid and pyridine nitrogen provide polar handles for hydrogen bonding, making it soluble in polar protic solvents.[1] However, the lipophilic bromine atom and the methoxy group reduce its affinity for pure water, driving it towards organic solvents like DMSO, alcohols, and chlorinated hydrocarbons.[1]
Solubility Landscape
The following categorization is based on empirical trends for halogenated picolinic acid derivatives and thermodynamic modeling.
Polar Aprotic Solvents (High Solubility)[1]
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Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]
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Mechanism: These solvents act as strong H-bond acceptors and possess high dielectric constants, effectively solvating the polar carboxylic acid and the polarizable pyridine ring.[1]
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Application: Ideal for stock solutions (NMR, biological assays) and nucleophilic substitution reactions.[1]
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Caution: High boiling points make product isolation difficult; avoid for final purification if possible.
Polar Protic Solvents (Moderate to High Solubility)[1]
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Solvents: Methanol, Ethanol, Isopropanol (IPA).[1]
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Mechanism: The carboxylic acid group can donate and accept hydrogen bonds with alcohols. Solubility is highly temperature-dependent, increasing significantly upon heating.[1]
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Application: Primary choice for recrystallization. A common purification strategy involves dissolving in hot Ethanol and cooling, or adding water as an anti-solvent.
Chlorinated & Ether Solvents (Moderate Solubility)[1]
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Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]
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Mechanism: These solvents interact well with the lipophilic bromine and methoxy regions.[1] DCM is particularly effective for extraction from acidified aqueous layers.[1]
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Application: Reaction media for esterification or coupling reactions; liquid-liquid extraction.[1]
Non-Polar Solvents (Low Solubility / Anti-Solvents)[1]
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Solvents: Hexane, Heptane, Toluene.[1]
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Mechanism: The high polarity of the carboxylic acid functionality makes the molecule energetically unfavorable in non-polar environments.
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Application: Used as anti-solvents to precipitate the product from THF or Ethyl Acetate solutions.[1]
Aqueous Solubility (pH Dependent)[1]
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Acidic/Neutral pH (< 4): Low solubility (< 1 mg/mL).[1] The molecule exists in its neutral, protonated form.[1]
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Basic pH (> 6): High solubility.[1] Addition of bases (NaOH, NaHCO₃, K₂CO₃) deprotonates the carboxylic acid (forming the carboxylate anion), rendering the molecule highly water-soluble.[1]
Visualization: Solvent Selection Workflow
The following diagram outlines the decision logic for selecting the appropriate solvent based on the experimental goal.
Caption: Decision matrix for solvent selection based on process requirements (Synthesis, Purification, Analysis).
Experimental Protocols
Protocol A: Saturation Solubility Determination (HPLC Method)
Use this protocol to generate precise solubility data for your specific batch.[1]
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Preparation: Weigh approximately 20 mg of 4-Bromo-6-methoxypicolinic acid into a 4 mL glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DCM, Toluene).[1]
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Equilibration: Cap the vial and shake/vortex at 25°C for 24 hours. Ensure solid excess remains visible (saturated solution).[1]
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Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
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Dilution: Dilute the filtrate 100-fold with Mobile Phase (e.g., Acetonitrile/Water).
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Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve.
Protocol B: Recrystallization (Ethanol/Water System)
Recommended for increasing purity from >95% to >99%.[1]
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Dissolution: Place crude 4-Bromo-6-methoxypicolinic acid in a round-bottom flask. Add Ethanol (10 mL per gram of solid).[1]
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Heating: Heat to reflux (approx. 78°C) with stirring until the solid fully dissolves. If insoluble particles remain, hot filter.[1]
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Nucleation: Remove from heat. Slowly add warm Water (anti-solvent) dropwise until a faint turbidity persists.[1]
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Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
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Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).[1] Dry under vacuum at 45°C.[1]
References
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Bidepharm. (n.d.).[1] 4-Bromo-6-methoxypicolinic acid (CAS 1060810-46-9) Physicochemical Properties. Retrieved from [1]
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Sigma-Aldrich. (n.d.). 6-Bromo-4-methoxypicolinic acid (Isomer Analog Data). Retrieved from [1]
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Ambeed. (n.d.). Safety Data Sheet: 4-Bromo-6-methoxypicolinic acid. Retrieved from [1]
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World Intellectual Property Organization. (2021).[1] WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.[1] (Discusses solubility and handling of halogenated picolinates). Retrieved from
